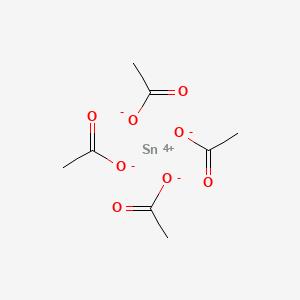

Acetato de estaño(IV)

Descripción general

Descripción

Tin(IV) acetate, also known as tin tetraacetate, is an inorganic compound with the chemical formula Sn(CH₃COO)₄. It appears as white crystalline needles and is known for its use as a catalyst in various organic transformations. The compound is notable for its ability to decompose in water, forming tin hydroxide and acetic acid .

Synthetic Routes and Reaction Conditions:

Reflux Method: Tin(IV) acetate can be synthesized by refluxing thallium acetate and tin(IV) iodide in acetic anhydride.

Tetraphenyltin Method: Another method involves refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride at 120°C, resulting in the quantitative formation of tin(IV) acetate. [ 4 \text{CH}_3\text{COOH} + (\text{C}_6\text{H}_5)_4\text{Sn} \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{C}_6\text{H}_6 ]

Nitrate Method: Tin(IV) acetate can also be produced by reacting tin(IV) nitrate with acetic acid and acetic anhydride. [ 4 \text{CH}_3\text{COOH} + \text{Sn(NO}_3)_4 \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{HNO}_3 ]

Industrial Production Methods: While specific industrial production methods for tin(IV) acetate are not widely documented, the above synthetic routes provide a basis for potential large-scale production.

Types of Reactions:

Hydrolysis: Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid. [ \text{Sn(CH}_3\text{COO)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4 + 4 \text{CH}_3\text{COOH} ]

Reactions with Thiols: It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Thiols: For reactions involving sulfur-containing species.

Major Products:

Tin Hydroxide: Formed during hydrolysis.

Sulfur-Containing Tin Compounds: Formed during reactions with thiols.

Aplicaciones Científicas De Investigación

Tin(IV) acetate has a wide range of applications in scientific research:

Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a catalyst can be leveraged in biochemical synthesis processes.

Mecanismo De Acción

Target of Action

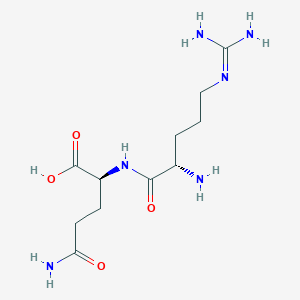

Tin(IV) acetate, the acetate salt of tin(IV), is a compound that primarily targets sulfur-containing species such as thiols . The interaction with these targets leads to the generation of corresponding sulfur-containing tin compounds .

Mode of Action

The mode of action of Tin(IV) acetate involves a chemical reaction with its targets. Specifically, Tin(IV) acetate reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds . This reaction is a key part of the compound’s interaction with its targets.

Biochemical Pathways

It is known that the compound’s reaction with sulfur-containing species can lead to changes in the biochemical pathways involving these species .

Result of Action

The result of Tin(IV) acetate’s action is the formation of sulfur-containing tin compounds . These compounds are formed when Tin(IV) acetate reacts with sulfur-containing species such as thiols

Action Environment

The action of Tin(IV) acetate can be influenced by environmental factors. For example, Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid This suggests that the presence of water can influence the stability and efficacy of Tin(IV) acetate

Análisis Bioquímico

Biochemical Properties

Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid . It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds

Molecular Mechanism

It is known to decompose in water to form tin hydroxide and acetic acid , and it reacts with sulfur-containing species such as thiols

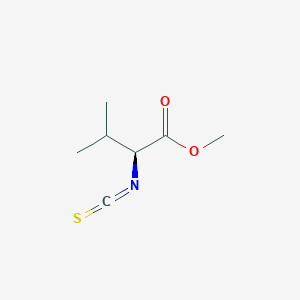

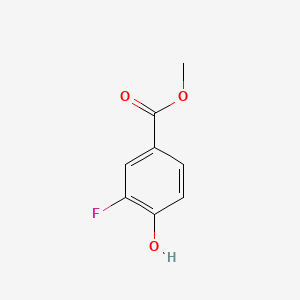

Comparación Con Compuestos Similares

Tin(II) acetate: Another acetate salt of tin, but with tin in the +2 oxidation state.

Lead(IV) acetate: A similar compound with lead instead of tin.

Tin(IV) fluoroacetate: Another tin(IV) compound with a different anion.

Uniqueness of Tin(IV) Acetate:

Catalytic Properties: Tin(IV) acetate is particularly noted for its catalytic properties in organic transformations, which may not be as pronounced in similar compounds.

Reactivity with Water: Its ability to decompose in water to form tin hydroxide and acetic acid is a distinctive feature.

Propiedades

Número CAS |

2800-96-6 |

|---|---|

Fórmula molecular |

C2H4O2Sn |

Peso molecular |

178.76 g/mol |

Nombre IUPAC |

tin(4+);tetraacetate |

InChI |

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

FENSZQTZBXOKBB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |

SMILES canónico |

CC(=O)O.[Sn] |

Pictogramas |

Irritant |

Origen del producto |

United States |

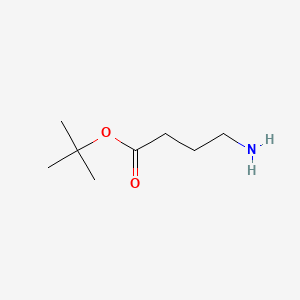

Synthesis routes and methods I

Procedure details

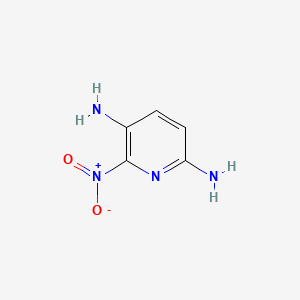

Synthesis routes and methods II

Procedure details

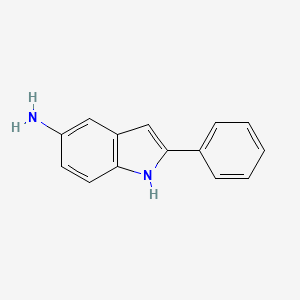

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

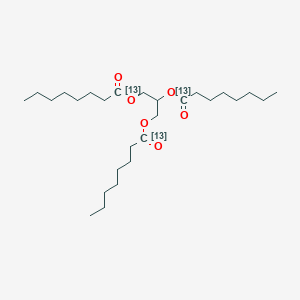

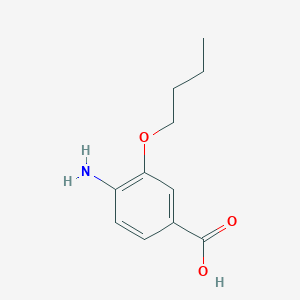

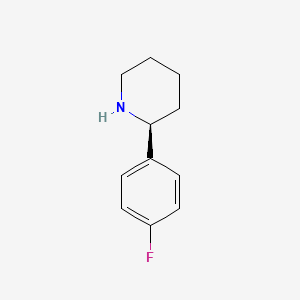

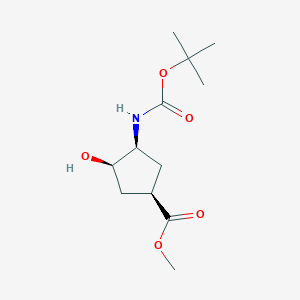

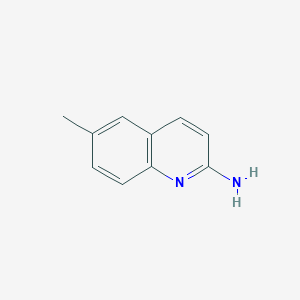

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)